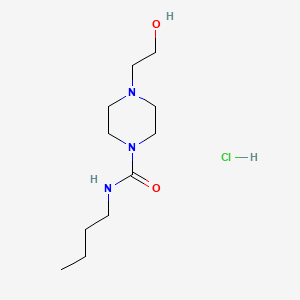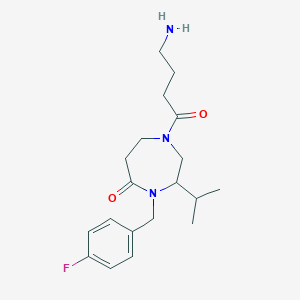
N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride, also known as Boc-Pip-OH HCl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
作用機序
The mechanism of action of N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl is not fully understood. However, it is known to act as a nucleophile, which makes it useful in various chemical reactions. This compound HCl is also known to interact with proteins and peptides, which can alter their structure and function.
Biochemical and Physiological Effects:
This compound HCl has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and stability of peptides and proteins, which can improve their bioavailability. This compound HCl has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl in lab experiments is its ability to enhance the solubility and stability of peptides and proteins. This can improve the accuracy and reproducibility of experiments. However, one limitation is that this compound HCl can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl in scientific research. One area of interest is the development of new drugs using this compound HCl as a building block. Another area of interest is the use of this compound HCl in the development of new biotechnological tools. Finally, there is potential for the use of this compound HCl in the treatment of inflammatory diseases, although further research is needed in this area.
Conclusion:
In conclusion, this compound HCl is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a building block for the synthesis of various drugs and peptides. This compound HCl has several biochemical and physiological effects, including the enhancement of solubility and stability of peptides and proteins and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several future directions for the use of this compound HCl in scientific research.
合成法
The synthesis of N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl can be achieved through a multi-step reaction process. The first step involves the reaction of N-butylpiperazine with ethylene oxide to form N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide. This intermediate product is then protected with a Boc group, and the final step involves the addition of hydrochloric acid to obtain this compound HCl.
科学的研究の応用
N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl has been extensively used in scientific research due to its unique properties. It is widely used as a building block for the synthesis of various drugs, including antipsychotic, anticonvulsant, and anti-inflammatory drugs. This compound HCl is also used in the synthesis of peptides and proteins. It has been shown to enhance the solubility and stability of peptides and proteins, making it an important tool in the field of biotechnology.
特性
IUPAC Name |
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-2-3-4-12-11(16)14-7-5-13(6-8-14)9-10-15;/h15H,2-10H2,1H3,(H,12,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJAZLYDGKKKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)
![1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide](/img/structure/B5321191.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylcyclopropyl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5321204.png)
![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![2-[(3-bromobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5321224.png)
![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5321234.png)
![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5321288.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)